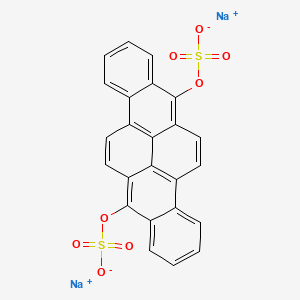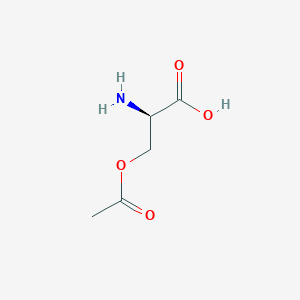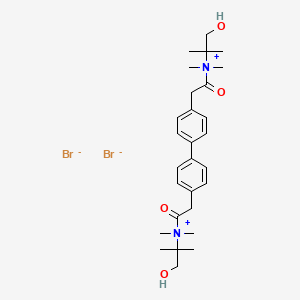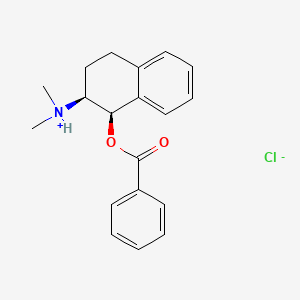
(+-)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride typically involves multiple steps, including the formation of the naphthol core and subsequent functionalization. Common synthetic routes may include:
Formation of the Naphthol Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Dimethylamino Functionalization: Introduction of the dimethylamino group through nucleophilic substitution reactions.
Benzoate Ester Formation: Esterification of the naphthol with benzoic acid derivatives.
Hydrochloride Salt Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs.
Wissenschaftliche Forschungsanwendungen
(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
1-(4-Fluorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.
Uniqueness
(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Eigenschaften
CAS-Nummer |
39787-49-0 |
|---|---|
Molekularformel |
C19H22ClNO2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
[(1R,2S)-1-benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-,18+;/m0./s1 |
InChI-Schlüssel |
FTVLIUAUWUINLT-CJRXIRLBSA-N |
Isomerische SMILES |
C[NH+](C)[C@H]1CCC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.[Cl-] |
Kanonische SMILES |
C[NH+](C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


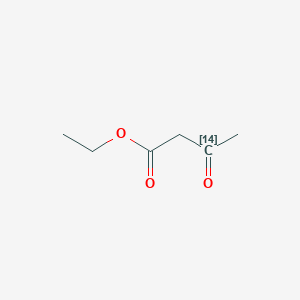
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
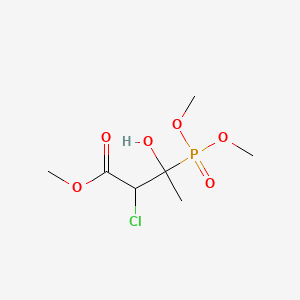

![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)

![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)



